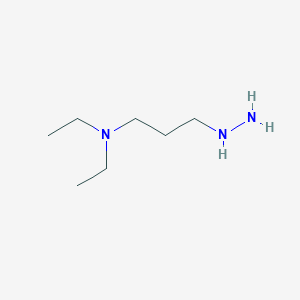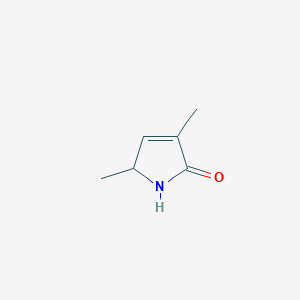
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- is a heterocyclic organic compound with a pyrrolidone core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its presence in various natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of the compound from readily available synthetic precursors . Another method includes the reductive cyclization of nitroolefins with 1,3-diketones .
Industrial Production Methods
Industrial production of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- typically involves scalable synthetic routes. For instance, a four-step synthesis involving the preparation of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection has been reported .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce more saturated pyrrolidone derivatives .
Scientific Research Applications
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,5-Dihydro-2H-pyrrol-2-one: This compound shares a similar core structure but lacks the 3,5-dimethyl substitutions.
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one: These compounds have aryl substitutions at the 3 and 5 positions instead of methyl groups.
Uniqueness
2H-Pyrrol-2-one, 1,5-dihydro-3,5-dimethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
CAS No. |
51088-90-5 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2,4-dimethyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C6H9NO/c1-4-3-5(2)7-6(4)8/h3,5H,1-2H3,(H,7,8) |
InChI Key |
WYUWENAFERRNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(C(=O)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





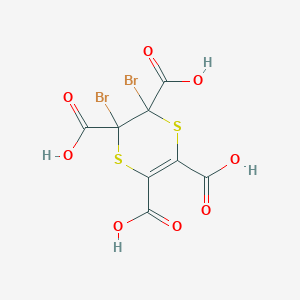

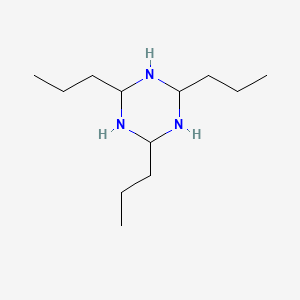
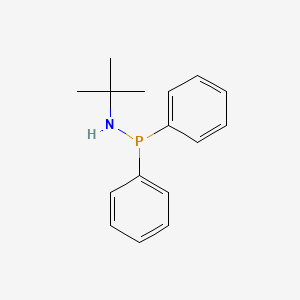

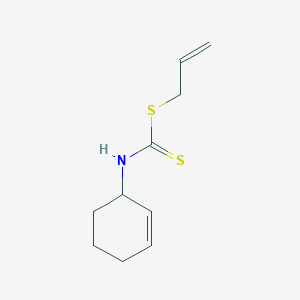
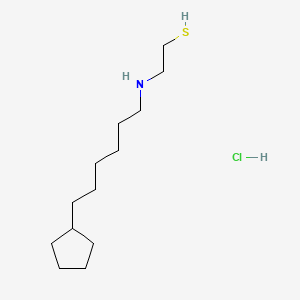
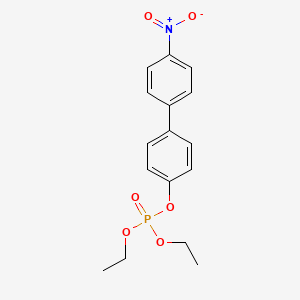
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
